molecular formula C14H26N2O3S B5304719 N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5304719
M. Wt: 302.44 g/mol
InChI Key: OFVOASPBBMPXOY-UHFFFAOYSA-N
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Description

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. The delta-opioid receptor is a G-protein coupled receptor that plays a significant role in pain modulation, mood regulation, and addiction. SNC80 has been widely studied for its potential therapeutic applications in pain management, depression, and drug addiction.

Mechanism of Action

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide selectively targets the delta-opioid receptor, which is primarily located in the brain and spinal cord. When N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in the body. In addition to its pain-relieving and mood-regulating effects, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, reduce anxiety, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, the limitations of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high cost and limited availability.

Future Directions

There are several potential future directions for N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide research. One area of interest is the development of more potent and selective delta-opioid receptor agonists for use in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists. Finally, there is a need for more research on the potential use of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists in the treatment of drug addiction.

Synthesis Methods

The synthesis of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 1-methylcyclohexylamine with 4-piperidone, followed by the reaction with methanesulfonyl chloride to obtain the sulfonyl intermediate. The final step involves the reaction of the sulfonyl intermediate with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to obtain N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In pain management, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to be highly effective in reducing chronic pain by selectively targeting the delta-opioid receptor. N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in treating depression, as delta-opioid receptor agonists have been shown to have antidepressant effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(1-methylcyclohexyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-14(8-4-3-5-9-14)15-13(17)12-6-10-16(11-7-12)20(2,18)19/h12H,3-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVOASPBBMPXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylcyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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